4-Hydroxybenzaldehyde

Descripción

This compound has been reported in Spiranthes vernalis, Rhinacanthus nasutus, and other organisms with data available.

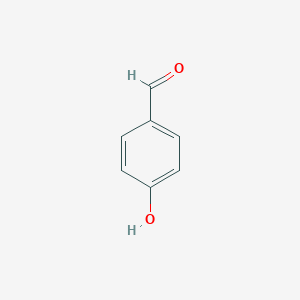

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

4-hydroxybenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6O2/c8-5-6-1-3-7(9)4-2-6/h1-5,9H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RGHHSNMVTDWUBI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

65581-83-1 | |

| Record name | Benzaldehyde, 4-hydroxy-, homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=65581-83-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID8059552 | |

| Record name | p-Hydroxybenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8059552 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

122.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid; Sublimes at atmospheric pressure without decomposition; [Merck Index] Light brown crystalline solid; [Aldrich MSDS], Solid, Beige powder; vanillic/nutty odour | |

| Record name | p-Hydroxybenzaldehyde | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/9696 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 4-Hydroxybenzaldehyde | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0011718 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | 4-Hydroxybenzaldehyde | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/889/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Boiling Point |

310.00 to 311.00 °C. @ 760.00 mm Hg | |

| Record name | P-Hydroxybenzaldehyde | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB03560 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | 4-Hydroxybenzaldehyde | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0011718 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

8.45 mg/mL at 25 °C, slightly soluble in water; soluble in organic solvents, freely soluble (in ethanol) | |

| Record name | P-Hydroxybenzaldehyde | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB03560 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | 4-Hydroxybenzaldehyde | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0011718 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | 4-Hydroxybenzaldehyde | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/889/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

CAS No. |

123-08-0, 201595-48-4 | |

| Record name | 4-Hydroxybenzaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=123-08-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | p-Hydroxybenzaldehyde | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000123080 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | P-Hydroxybenzaldehyde | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB03560 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | 4-hydroxybenzaldehyde | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=2127 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzaldehyde, 4-hydroxy- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | p-Hydroxybenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8059552 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-hydroxybenzaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.182 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 201595-48-4 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-HYDROXYBENZALDEHYDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/O1738X3Y38 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 4-Hydroxybenzaldehyde | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0011718 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

117 °C | |

| Record name | P-Hydroxybenzaldehyde | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB03560 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | 4-Hydroxybenzaldehyde | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0011718 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

4-Hydroxybenzaldehyde physical and chemical properties

An In-depth Technical Guide to 4-Hydroxybenzaldehyde: Physical and Chemical Properties

Introduction

This compound (also known as p-hydroxybenzaldehyde or 4-formylphenol) is an organic compound with the chemical formula C₇H₆O₂.[1][2] It consists of a benzene (B151609) ring substituted with both a hydroxyl (-OH) group and an aldehyde (-CHO) group at the para (4) position.[1][3] This positioning of the functional groups imparts a unique reactivity profile, making it a valuable intermediate in a wide range of applications.[3][4] It serves as a crucial precursor in the synthesis of pharmaceuticals, fragrances, polymers, dyes, and agrochemicals.[1][5][6] For instance, it is a key intermediate in producing drugs like amoxicillin (B794) and trimethoprim, as well as fragrances such as vanillin (B372448) and raspberry ketone.[7][8] Naturally, this compound is found in various plants, including orchids like Gastrodia elata and in vanilla.[2][9]

Physical Properties

This compound is a yellow to light brown or tan crystalline powder at room temperature.[2][7][8] It possesses a faint, sweet, woody, or almond-like odor.[4][6][7] The compound is known to sublime at atmospheric pressure without decomposition.[9][10]

Table of Physical Properties

| Property | Value | Reference |

| Molecular Formula | C₇H₆O₂ | [1][3] |

| Molar Mass | 122.12 g/mol | [1][3] |

| Melting Point | 112-118 °C | [1][2][3][7] |

| Boiling Point | 191-192 °C (at 50 mmHg) 310-311 °C (at 760 mmHg) | [1][2][3] |

| Density | 1.129 g/cm³ (at 130 °C) 1.226 g/cm³ | [2][3][9] |

| Water Solubility | 13.8 g/L (at 30.5 °C) Sparingly soluble | [4][7][8] |

| Solubility in Organic Solvents | Soluble in ethanol (B145695), ether, acetone, chloroform, and ethyl acetate. | [1][3][4][7] |

| Acidity (pKa) | 7.61 (at 25 °C) | [2][7][8] |

| Refractive Index (nD) | 1.5705 (at 130 °C) 1.579 | [3][7][9] |

| Flash Point | 174 °C (345.2 °F) |

Spectroscopic Data

Spectroscopic analysis is crucial for the identification and characterization of this compound.

Table of Spectroscopic Properties

| Technique | Key Features and Wavenumbers/Shifts | Reference |

| Infrared (IR) Spectroscopy | Broad O-H stretch: 3200-3600 cm⁻¹ Strong C=O (aldehyde) stretch: 1680-1700 cm⁻¹ C=C (aromatic ring) stretch: 1400-1600 cm⁻¹ | [1][3] |

| ¹H NMR Spectroscopy | Aldehyde proton (-CHO): ~9.8 ppm (singlet) Aromatic protons (-C₆H₄-): 6.9-7.8 ppm (multiplets) Hydroxyl proton (-OH): ~10.6 ppm (singlet, in DMSO-d6) | [1][3][10] |

| ¹³C NMR Spectroscopy | Aldehyde carbon (C=O): ~190-200 ppm Aromatic carbons: ~110-160 ppm | [3] |

Chemical Properties and Reactivity

The chemical behavior of this compound is dictated by its three key structural features: the aldehyde group, the phenolic hydroxyl group, and the activated aromatic ring.[3] It is generally stable under normal conditions but should be stored away from light, air, and strong oxidizing agents to prevent degradation.[3][11]

-

Aldehyde Group Reactivity : The aldehyde group is susceptible to nucleophilic addition reactions. It can be readily oxidized to form 4-hydroxybenzoic acid or reduced to yield 4-hydroxybenzyl alcohol.[1][3]

-

Hydroxyl Group Reactivity : The phenolic hydroxyl group can undergo typical reactions such as etherification (e.g., methylation to form 4-methoxybenzaldehyde) and esterification.[1][3]

-

Aromatic Ring Reactivity : The hydroxyl group is an activating group, directing electrophilic aromatic substitution to the ortho positions (relative to the -OH group).[3]

Key Chemical Reactions

The dual functionality of this compound allows it to be a versatile starting material for various chemical transformations.

Caption: Oxidation of this compound to 4-Hydroxybenzoic Acid.

Caption: Reduction of this compound to 4-Hydroxybenzyl Alcohol.

Caption: Etherification of this compound to form Anisaldehyde.

Experimental Protocols

Detailed methodologies for the synthesis and purification of this compound are critical for laboratory and industrial applications.

Synthesis via Oxidation of p-Cresol (B1678582)

One common laboratory and industrial method involves the selective oxidation of p-cresol (4-hydroxytoluene).[1][12]

-

Dissolution : Dissolve p-cresol in an appropriate solvent, such as a mixture of water and an organic solvent.[1]

-

Catalyst and Base Addition : The reaction is carried out in the presence of a base (with a higher basicity than p-cresol) and a catalytic amount of a cobalt compound.[12]

-

Oxidation : Introduce an oxidizing agent (e.g., air or pure oxygen) slowly while maintaining the reaction temperature.[1][12]

-

Reaction Monitoring : Stir the mixture until the oxidation is complete, which can be monitored by techniques like Thin Layer Chromatography (TLC) or Gas Chromatography (GC).[1]

-

Workup and Isolation : Upon completion, filter the reaction mixture to remove any precipitates. The product is then isolated from the filtrate.[1]

Synthesis via Diazotization of p-Aminobenzaldehyde

This method involves the conversion of an amino group to a hydroxyl group.[13][14]

-

Diazotization : Treat p-aminobenzaldehyde with 40% sulfuric acid, then add a 30% sodium nitrite (B80452) solution at a low temperature (0-3 °C) and react for approximately 30 minutes to form the diazonium salt solution.[13]

-

Hydrolysis : The diazonium salt solution is then hydrolyzed in the presence of sulfuric acid at an elevated temperature (80-85 °C) for about 30 minutes.[13]

-

Extraction and Purification : The resulting this compound is extracted, purified, and dried to yield the final product.[13]

Purification by Recrystallization

Recrystallization is a standard technique to purify the crude product.[1][3]

-

Dissolution : Dissolve the crude this compound in a minimal amount of a hot solvent, such as ethanol or water.[1]

-

Cooling : Allow the solution to cool slowly and undisturbed to room temperature, followed by further cooling in an ice bath to maximize crystal formation.[1]

-

Filtration : Collect the formed crystals of pure this compound by vacuum filtration.[1]

-

Drying : Dry the crystals in a desiccator or a vacuum oven to remove any residual solvent.

Caption: General workflow for the purification of this compound.

Safety and Handling

This compound is considered hazardous. It can cause skin irritation and serious eye irritation or damage.[11][15][16]

-

Personal Protective Equipment (PPE) : When handling, it is essential to wear appropriate PPE, including chemical-resistant gloves, safety goggles, and protective clothing.[5][15]

-

Handling : Ensure adequate ventilation and avoid dust formation. Do not get the substance in eyes, on skin, or on clothing. Avoid ingestion and inhalation.[11][17]

-

Storage : Store in a cool, dry, well-ventilated place in a tightly closed container. It should be protected from direct sunlight and kept away from incompatible materials like strong oxidizing agents, strong bases, and strong reducing agents.[3][11][18]

-

First Aid : In case of eye contact, rinse cautiously with water for several minutes.[15] For skin contact, wash with plenty of soap and water.[15][17] If inhaled, move to fresh air.[17] If swallowed, clean the mouth with water and seek medical attention if symptoms occur.[11][17]

References

- 1. pharm.sinocurechem.com [pharm.sinocurechem.com]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. This compound: Structure, Synthesis, Applications, and Safety - China Chemical Manufacturer [longchangextracts.com]

- 4. solubilityofthings.com [solubilityofthings.com]

- 5. This compound | Bulk Supplier [chemicalbull.com]

- 6. This compound CAS#: 123-08-0 [m.chemicalbook.com]

- 7. This compound | 123-08-0 [chemicalbook.com]

- 8. Page loading... [wap.guidechem.com]

- 9. p-Hydroxybenzaldehyde-Application_Chemicalbook [chemicalbook.com]

- 10. This compound | C7H6O2 | CID 126 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. fishersci.com [fishersci.com]

- 12. EP0012939B1 - Process for the production of this compound derivatives - Google Patents [patents.google.com]

- 13. This compound: Synthesis, applications and bioactivities_Chemicalbook [chemicalbook.com]

- 14. nbinno.com [nbinno.com]

- 15. dcfinechemicals.com [dcfinechemicals.com]

- 16. carlroth.com [carlroth.com]

- 17. WERCS Studio - Application Error [assets.thermofisher.com]

- 18. synerzine.com [synerzine.com]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to 4-Hydroxybenzaldehyde

This technical guide provides a comprehensive overview of this compound (p-hydroxybenzaldehyde), a significant organic compound with wide-ranging applications in pharmaceuticals, flavorings, and organic synthesis. This document details its chemical structure, molecular weight, physicochemical properties, synthesis protocols, and biological significance.

Chemical Structure and Properties

This compound is an organic compound featuring a benzene (B151609) ring substituted with both a hydroxyl (-OH) group and an aldehyde (-CHO) group at the para (4) position.[1][2] This substitution pattern imparts unique reactivity and properties to the molecule.

Structural Formula: C₇H₆O₂[1]

SMILES: O=Cc1ccc(O)cc1[2]

Molecular Weight: 122.12 g/mol [1][3]

The presence of the hydroxyl group allows for hydrogen bonding, which influences its solubility, while the aldehyde group is a key site for various chemical reactions.[4]

Quantitative Data Summary

The physical and chemical properties of this compound are summarized in the tables below for easy reference and comparison.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₇H₆O₂ | [1][3] |

| Molecular Weight | 122.12 g/mol | [1][3] |

| Appearance | White to light yellow/tan crystalline powder | [2][3][5] |

| Melting Point | 115-118 °C | [2][3] |

| Boiling Point | 191-192 °C | [3] |

| Density | 1.129 - 1.226 g/cm³ | [2][3] |

| Solubility in Water | 8.45 - 12.9 g/L at 25 °C | [1][2] |

| Solubility (Organic) | Soluble in ethanol (B145695), ether, acetone, ethyl acetate | [5][6] |

| pKa | 7.61 (25 °C) | [2][7] |

| LogP | 1.35 | [1] |

Table 2: Spectroscopic Data for this compound

| Spectroscopic Technique | Characteristic Peaks | Reference |

| UV-Vis | Shows characteristic absorption due to the aromatic ring and conjugated system. | [3][8] |

| IR (cm⁻¹) | ~3200-3600 (O-H stretch, broad), ~1680-1700 (C=O stretch, strong), ~1400-1600 (C=C aromatic stretch) | [3][8] |

| ¹H NMR (ppm) | ~9-10 (aldehyde proton, singlet), ~6-8 (aromatic protons), ~4-5 (hydroxyl proton) | [1][3] |

Experimental Protocols

Detailed methodologies for the synthesis and analysis of this compound are crucial for research and development.

Several methods are employed for the synthesis of this compound.

A. Oxidation of p-Cresol (B1678582) This is a common method involving the oxidation of 4-hydroxytoluene (p-cresol).[3][8]

-

Starting Material: p-Cresol (4-hydroxytoluene).

-

Reagents: Oxidizing agent (e.g., manganese dioxide, air/oxygen with a catalyst), appropriate solvent (e.g., water, or a water/organic solvent mixture).

-

Procedure:

-

Dissolve p-cresol in the selected solvent.

-

Slowly add the oxidizing agent while carefully controlling the reaction temperature.

-

Stir the mixture until the reaction is complete, which can be monitored by techniques like TLC.

-

Filter the mixture to remove any solid precipitates.

-

Purify the crude product via recrystallization or distillation to obtain pure this compound.[8]

-

B. Reimer-Tiemann Reaction This classic method involves the reaction of phenol (B47542) with chloroform (B151607) in a basic solution.[2][5]

-

Starting Material: Phenol.

-

Reagents: Chloroform (CHCl₃), a strong base (e.g., sodium hydroxide).

-

Procedure:

-

Heat phenol and chloroform in an alkaline solution. This reaction generates both ortho- and para-hydroxybenzaldehyde isomers.

-

The resulting isomeric mixture is then separated to isolate the desired this compound product.

-

C. Synthesis from p-Nitrotoluene This multi-step process involves oxidation and reduction followed by diazotization and hydrolysis.[9]

-

Step 1: Formation of p-Aminobenzaldehyde:

-

Mix p-nitrotoluene with an ethanol solvent and a surfactant.

-

Add an aqueous solution of sodium polysulfide dropwise at 80-85 °C and react for 2-3 hours.

-

Use steam distillation to remove unreacted p-nitrotoluene and by-products.

-

Extract the desired p-aminobenzaldehyde with a solvent like ether.[9]

-

-

Step 2: Diazotization and Hydrolysis:

-

Treat the p-aminobenzaldehyde with 40% sulfuric acid.

-

Add a 30% sodium nitrite (B80452) solution at 0-3 °C to form the diazonium salt.

-

Hydrolyze the diazonium salt in the presence of sulfuric acid at 80-85 °C.

-

The resulting this compound is then extracted, purified, and dried.[9]

-

Purification is essential to achieve the high purity required for pharmaceutical and other applications.[8]

-

Procedure:

-

Dissolve the crude this compound product in a minimum amount of a hot solvent, such as ethanol or water.

-

Allow the solution to cool slowly and undisturbed.

-

As the solution cools, pure crystals of this compound will form, leaving impurities dissolved in the solvent.

-

Collect the crystals by filtration and wash with a small amount of cold solvent.

-

Dry the crystals thoroughly.

-

This compound can be quantified in samples like natural vanilla extracts using Micellar Electrokinetic Capillary Chromatography (MECC).[10]

-

Instrumentation: Capillary electrophoresis system.

-

Method:

-

Prepare a standard solution of this compound of a known concentration.

-

Prepare the sample for analysis, which may involve extraction and dilution.

-

Run the standard and sample solutions on the MECC system under optimized conditions (e.g., specific buffer, voltage, temperature).

-

Identify the this compound peak in the sample chromatogram by comparing its migration time to that of the standard.

-

Quantify the amount of this compound in the sample by comparing the peak area to a calibration curve generated from standards of known concentrations.[10]

-

Biological Pathways and Experimental Workflows

This compound is involved in several biological processes and is a key intermediate in various synthetic pathways.

In several organisms, including carrots (Daucus carota) and certain bacteria, this compound dehydrogenase catalyzes the oxidation of this compound to 4-hydroxybenzoate.[2][11] This is a key step in the degradation pathway of compounds like toluene (B28343) and xylene.[11]

References

- 1. This compound | C7H6O2 | CID 126 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. This compound: Structure, Synthesis, Applications, and Safety - China Chemical Manufacturer [longchangextracts.com]

- 4. solubilityofthings.com [solubilityofthings.com]

- 5. This compound | 123-08-0 [chemicalbook.com]

- 6. This compound | Bulk Supplier [chemicalbull.com]

- 7. nmppdb.com.ng [nmppdb.com.ng]

- 8. pharm.sinocurechem.com [pharm.sinocurechem.com]

- 9. This compound: Synthesis, applications and bioactivities_Chemicalbook [chemicalbook.com]

- 10. 对羟基苯甲醛 analytical standard | Sigma-Aldrich [sigmaaldrich.com]

- 11. This compound dehydrogenase - Wikipedia [en.wikipedia.org]

A Technical Guide to the Natural Occurrence of 4-Hydroxybenzaldehyde in Plants

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth overview of the natural occurrence, biosynthesis, and analysis of 4-Hydroxybenzaldehyde (4-HBA), a significant phenolic compound found in the plant kingdom. Its role as a biosynthetic precursor and its inherent biological activities make it a compound of interest for pharmaceutical and nutraceutical research.

Natural Occurrence of this compound

This compound is a naturally occurring aromatic aldehyde found in a variety of plant species. It serves as a key intermediate in the biosynthesis of other complex secondary metabolites, including vanillin (B372448) in vanilla orchids.[1][2] Its presence is well-documented in several plant families, most notably in the Orchidaceae.

Key plant sources include:

-

Gastrodia elata : A traditional Chinese medicinal herb where 4-HBA is a major active constituent.[3][4]

-

Vanilla planifolia : The primary source of natural vanilla, where 4-HBA acts as a direct precursor to vanillin.[2][5] It is also found in other vanilla orchids like Galeola faberi.[1]

-

Daucus carota (Carrot) : Contains p-Hydroxybenzaldehyde dehydrogenase, an enzyme involved in 4-HBA metabolism.[1]

-

Alpinia galanga : This plant has been identified as containing 4-HBA.

Beyond these primary sources, 4-HBA has been identified as a volatile compound in various fruits and food products, including cherries, grapes, tomatoes, tea, and peanuts.[6]

Biosynthesis in Plants

The primary biosynthetic route to this compound in plants is through the phenylpropanoid pathway. The key step involves the non-oxidative, chain-shortening of p-coumaric acid.[2][7] This reaction is catalyzed by the enzyme this compound synthase (4HBS), which has been identified in tissue cultures of Vanilla planifolia.[2][8] This specific enzymatic step converts p-coumaric acid directly into this compound and acetate (B1210297), notably without the requirement for CoA as a cofactor.[2][9]

The general upstream pathway begins with the amino acid L-phenylalanine or L-tyrosine, which enters the phenylpropanoid pathway to form cinnamic acid and subsequently p-coumaric acid, the direct precursor for 4-HBA synthesis.[10]

Quantitative Data

The concentration of this compound can vary significantly depending on the plant species, tissue type, and environmental conditions. The following table summarizes available quantitative data from scientific literature.

| Plant Species | Plant Part | Concentration | Analytical Method | Reference |

| Gastrodia elata | Rhizome / Tuber | 0.004% (w/w) | GC-MS | [3] |

| Vanilla planifolia | Cured Pods | up to 0.02 g / 100 g (d.w.) | HPLC-DAD | [11] |

Experimental Protocols for Analysis

Accurate quantification of 4-HBA in plant matrices requires robust analytical methodologies. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are the most common techniques employed.

This method is suitable for the direct quantification of 4-HBA and related phenolic compounds in plant extracts.[5][12]

-

1. Sample Preparation and Extraction:

-

Weigh approximately 1.0 g of dried, powdered plant material.

-

Perform extraction using a solvent such as 80% ethanol or 50% methanol, often aided by refluxing or sonication for 1-2 hours.[3][13] The process may be repeated multiple times to ensure complete extraction.

-

Combine the extracts and filter through a suitable filter paper (e.g., Whatman No. 1).[3]

-

Evaporate the solvent from the filtrate under vacuum at a controlled temperature (e.g., 50°C).

-

Redissolve the dried extract in a known volume of the initial mobile phase and filter through a 0.45 µm syringe filter prior to injection.

-

-

2. Chromatographic Conditions:

-

Instrumentation: An HPLC system equipped with a pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV-Vis detector.[11]

-

Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is commonly used.[11][14]

-

Mobile Phase: A gradient elution is typically employed using two solvents.

-

Flow Rate: Typically 1.0 mL/min.[14]

-

Column Temperature: Maintained at a constant temperature, for example, 40-45°C, to ensure reproducible retention times.[11][14]

-

Detection: UV detection is performed at a wavelength between 254 nm and 280 nm. A DAD allows for the simultaneous monitoring of multiple wavelengths and spectral confirmation.[14]

-

Quantification: Achieved by creating a calibration curve using external standards of pure 4-HBA at various concentrations.

-

GC-MS offers high sensitivity and specificity and is particularly useful for complex matrices. A derivatization step is often required to increase the volatility of the phenolic compounds.[3]

-

1. Sample Preparation and Extraction:

-

Follow the same extraction and solvent evaporation procedure as described for HPLC.

-

-

2. Derivatization (Acetylation):

-

To the dried extract, add a mixture of pyridine (B92270) and acetic anhydride (B1165640) (e.g., 1:1 v/v).[3]

-

Heat the mixture in a sealed vial at a controlled temperature (e.g., 90°C) for approximately 2 hours to convert hydroxyl groups to their acetate esters.[3]

-

After cooling, the derivatized sample is typically diluted with a suitable organic solvent like ethyl acetate before injection.

-

-

3. GC-MS Conditions:

-

Instrumentation: A GC system coupled to a Mass Spectrometer (MS).

-

Column: A non-polar capillary column, such as an HP-5MS (5% phenyl methyl siloxane), is commonly used (e.g., 30 m x 0.25 mm, 0.25 µm film thickness).[3]

-

Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).[16]

-

Injector Temperature: Typically set to 250-280°C.[3]

-

Oven Temperature Program: A temperature gradient is essential for separating compounds. A typical program might start at 50-70°C, hold for a few minutes, then ramp at 5-20°C/min to a final temperature of 280-300°C, followed by a final hold period.[3]

-

Mass Spectrometer Conditions:

-

Ionization Mode: Electron Impact (EI) at 70 eV.[3]

-

MS Source Temperature: 230-250°C.[3]

-

Acquisition Mode: Can be run in full scan mode to identify unknown compounds or in Selected Ion Monitoring (SIM) mode for higher sensitivity and specificity in quantifying known compounds like 4-HBA. For 4-HBA, a characteristic ion (e.g., m/z 121) would be monitored.[3]

-

-

Quantification: Performed using an external or internal standard method with a calibration curve.

-

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. Unusual this compound synthase activity from tissue cultures of the vanilla orchid Vanilla planifolia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. academic.oup.com [academic.oup.com]

- 4. This compound from Gastrodia elata B1. is active in the antioxidation and GABAergic neuromodulation of the rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Development and validation of an RP-HPLC method for quantitative determination of vanillin and related phenolic compounds in Vanilla planifolia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Showing Compound this compound (FDB010504) - FooDB [foodb.ca]

- 7. researchgate.net [researchgate.net]

- 8. uniprot.org [uniprot.org]

- 9. researchgate.net [researchgate.net]

- 10. depot-e.uqtr.ca [depot-e.uqtr.ca]

- 11. preprints.org [preprints.org]

- 12. Quality Evaluation of Gastrodia Elata Tubers Based on HPLC Fingerprint Analyses and Quantitative Analysis of Multi-Components by Single Marker - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. phcogres.com [phcogres.com]

- 15. researchgate.net [researchgate.net]

- 16. GC-MS Analysis of Bioactive Compounds Extracted from Plant Rhazya stricta Using Various Solvents [mdpi.com]

Spectroscopic Profile of 4-Hydroxybenzaldehyde: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic data for 4-Hydroxybenzaldehyde (p-hydroxybenzaldehyde), a key intermediate and building block in the synthesis of various pharmaceuticals, fragrances, and polymers. A thorough understanding of its spectroscopic characteristics is essential for quality control, reaction monitoring, and structural elucidation. This document presents its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopic data, along with the fundamental experimental protocols for their acquisition.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique that provides detailed information about the molecular structure of a compound. The following tables summarize the ¹H and ¹³C NMR chemical shift data for this compound in various deuterated solvents.

¹H NMR Spectroscopic Data

The ¹H NMR spectrum of this compound is characterized by signals in the aromatic, aldehydic, and hydroxyl regions. The exact chemical shifts are solvent-dependent.

| Proton Assignment | Chemical Shift (δ) in DMSO-d₆ (ppm) [1][2] | Chemical Shift (δ) in CDCl₃ (ppm) [3] | Multiplicity | Coupling Constant (J) (Hz) [3] |

| Aldehydic Proton (-CHO) | 9.82[4] | 9.77[3] | Singlet | - |

| Aromatic Protons (H-2, H-6) | 7.78 - 7.81[4] | 7.77[3] | Doublet | 8 |

| Aromatic Protons (H-3, H-5) | 6.95 - 6.98[4] | 6.91[3] | Doublet | 8 |

| Hydroxyl Proton (-OH) | 10.65[4] | - | Singlet (broad) | - |

¹³C NMR Spectroscopic Data

The ¹³C NMR spectrum provides information on the carbon framework of the molecule.

| Carbon Assignment | Chemical Shift (δ) in CDCl₃ (ppm) [5] | Chemical Shift (δ) in DMSO-d₆ (ppm) |

| Aldehydic Carbon (C=O) | 191.0 | 191.5 |

| C-4 (Carbon attached to -OH) | 161.4 | 163.8 |

| C-2, C-6 | 132.5 | 132.6 |

| C-1 (Carbon attached to -CHO) | 130.2 | 130.1 |

| C-3, C-5 | 116.2 | 116.3 |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound shows characteristic absorption bands corresponding to its hydroxyl, carbonyl, and aromatic moieties.

| Vibrational Mode | Frequency (cm⁻¹) | Intensity |

| O-H stretch (phenolic) | 3300 - 3400 | Strong, Broad |

| C-H stretch (aldehydic) | 2850 - 2950 | Medium |

| C=O stretch (aldehydic) | 1670 - 1700 | Strong |

| C=C stretch (aromatic) | 1580 - 1610 | Medium |

| C-O stretch (phenolic) | 1200 - 1300 | Strong |

| C-H bend (aromatic) | 800 - 900 | Strong |

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The spectrum of this compound is dominated by π → π* transitions of the aromatic system and the carbonyl group.

| Solvent | λmax (nm) [6] | Molar Absorptivity (ε) | Transition |

| Isopropanol | 285[6] | Not specified | π → π |

| Ethanol | 284 | ~15,000 | π → π |

Experimental Protocols

The following are generalized protocols for the acquisition of the spectroscopic data presented.

NMR Spectroscopy

-

Sample Preparation : Dissolve 5-10 mg of this compound in approximately 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃).

-

Instrumentation : The data is typically acquired on a 300 MHz or 400 MHz NMR spectrometer.[1][3]

-

¹H NMR Acquisition : A standard one-pulse sequence is used. Key parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds. Typically, 8 to 16 scans are co-added to improve the signal-to-noise ratio.

-

¹³C NMR Acquisition : A proton-decoupled pulse sequence is used to obtain a spectrum with single lines for each carbon. A longer relaxation delay (5-10 seconds) may be necessary for quaternary carbons. A larger number of scans (e.g., 1024 or more) is typically required due to the lower natural abundance of ¹³C.

-

Processing : The raw data (Free Induction Decay - FID) is Fourier transformed, phase-corrected, and baseline-corrected. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., Tetramethylsilane - TMS).

IR Spectroscopy (KBr Pellet Method)

-

Sample Preparation : Grind a small amount (1-2 mg) of this compound with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.[7]

-

Pellet Formation : Place the powder into a pellet press and apply pressure (typically 8-10 tons) to form a transparent or translucent pellet.

-

Data Acquisition : Place the KBr pellet in the sample holder of an FTIR spectrometer and record the spectrum, typically in the range of 4000-400 cm⁻¹. A background spectrum of the empty spectrometer is recorded and automatically subtracted from the sample spectrum.

UV-Vis Spectroscopy

-

Sample Preparation : Prepare a stock solution of this compound of a known concentration in a UV-transparent solvent (e.g., ethanol, isopropanol). From the stock solution, prepare a series of dilutions to find a concentration that gives an absorbance reading in the optimal range of the instrument (typically 0.1 - 1.0).

-

Instrumentation : Use a dual-beam UV-Vis spectrophotometer.

-

Data Acquisition : Fill a quartz cuvette with the solvent to be used as a blank and record the baseline. Then, rinse and fill the cuvette with the sample solution and record the absorption spectrum over the desired wavelength range (e.g., 200-400 nm). The wavelength of maximum absorbance (λmax) is then determined.

Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.

Caption: General workflow for spectroscopic analysis.

References

An In-depth Technical Guide to the Synthesis of 4-Hydroxybenzaldehyde from p-Cresol

For Researchers, Scientists, and Drug Development Professionals

Abstract: 4-Hydroxybenzaldehyde (p-hydroxybenzaldehyde) is a crucial organic intermediate in the manufacturing of pharmaceuticals, fragrances, and liquid crystals.[1][2] Its synthesis from p-cresol (B1678582) is a commercially significant transformation. This technical guide provides a comprehensive overview of the primary synthetic route—catalytic oxidation of p-cresol—and other relevant formylation reactions. It includes detailed experimental protocols, comparative quantitative data, and process visualizations to support research and development professionals in this field.

Core Synthesis Route: Catalytic Oxidation of p-Cresol

The most direct and industrially favored method for producing this compound is the selective oxidation of the methyl group of p-cresol.[3] This process typically involves bubbling oxygen or air through a basic solution of p-cresol in a suitable solvent, facilitated by a metal-based catalyst.[3] The key advantage of this route is the selective conversion of the benzylic methyl group to a formyl group while preserving the phenol (B47542) moiety.[4]

The general reaction scheme is as follows: p-Cresol + O₂ --(Catalyst, Base)--> this compound + H₂O

A variety of catalyst systems have been developed to optimize yield and selectivity, with cobalt and copper-manganese (B8546573) systems being prominent.[3][5] The reaction is typically performed in an alkaline medium, which is essential for the oxidation at the benzylic position.

Data Presentation: Catalytic Oxidation Conditions and Yields

The following tables summarize quantitative data from various studies on the catalytic oxidation of p-cresol, allowing for easy comparison of different systems.

Table 1: Cobalt-Based Catalyst Systems

| Catalyst System | Co-Catalyst/Additive | Base (Molar Ratio to p-cresol) | Solvent | Temp. (°C) | Pressure (MPa) | Time (h) | Conversion (%) | Selectivity (%) | Yield (%) |

| Cobalt (II) Chloride | - | NaOH (3.0) | Methanol (B129727) | 60 | 0.1 (1 bar O₂) | 6 | 100 | - | - |

| Cobalt (II) Chloride | - | NaOH (3.0) | Methanol | 65 | 0.1 (1 bar O₂) | 5 | 82 | 72 | ~59 |

| Insoluble Cobalt Oxide (Co₃O₄) | - | NaOH | - | 60-120 | 0.1-1.5 | - | - | 95 | - |

| Phthalocyanine Cobalt (II) | Nickel Salt | NaOH | Isopropanol | 65 | 0.105 (O₂) | 11 | 97.2 | 82.5 | 80.2 |

| Cobalt Porphyrin | Cobaltous Diacetate | NaOH (1.0-2.5) | Methanol | 55 | 0.7 (O₂) | 7 | 95.0 | 80.0 | 76.0 |

| Cobalt Chloride | - | NaOH (1.4) | Methanol | 70-75 | - (O₂) | 10 | >97 | - | - |

Table 2: Other Catalyst Systems

| Catalyst System | Base (Molar Ratio to p-cresol) | Solvent | Temp. (°C) | Pressure (MPa) | Time (h) | Conversion (%) | Selectivity (%) | Yield (%) |

| CuMn-Oxide on Carbon | NaOH (4.0) | Methanol | 75 | 0.3 (O₂) | 3 | 99 | 96 | ~95 |

| Manganese Porphyrin / Zinc Sulfate | NaOH (1.0-2.5) | Methanol | 65 | 0.5 (O₂) | 8 | 84.2 | 76.2 | 64.2 |

| Pt/C and Pd(CH₃COO)₂ | - | 50 wt% aq. Acetic Acid | 80 | - | - | - | - | 35 |

Experimental Workflow Visualization

The general experimental workflow for the catalytic oxidation of p-cresol in a batch reactor is depicted below.

Caption: General workflow for the catalytic oxidation of p-cresol.

Detailed Experimental Protocols

Protocol 1: Cobalt (II) Chloride Catalyzed Oxidation [3][4]

-

Reaction Setup: In a suitable autoclave or reaction vessel equipped with a stirrer, gas inlet, and temperature control, add p-cresol (e.g., 6.0 g, 55.6 mmol), methanol (18 ml), and sodium hydroxide (B78521) (6.67 g, 168 mmol).[3][4]

-

Catalyst Addition: Add cobalt (II) chloride (e.g., 0.072 g, 0.556 mmol).[3][4]

-

Reaction Execution: Seal the vessel and stir the mixture vigorously (800-1,000 rpm). Pressurize with oxygen to 1 bar and heat to 60-65°C. Maintain these conditions for 5-6 hours.[3][4]

-

Work-up: After cooling and depressurizing the reactor, the reaction mixture can be processed. One method involves adding water, heating to 50-90°C to dissolve salts, and filtering off the precipitated cobalt oxide-hydrate.[6] The methanol is then removed from the filtrate by distillation.[6]

-

Isolation: The residual aqueous solution is cooled, allowing the sodium salt of this compound to crystallize. The salt is collected by filtration.[6]

-

Purification: The free aldehyde is liberated by acidifying an aqueous solution of the salt. The resulting precipitate is filtered, washed, and can be further purified by recrystallization from a suitable solvent like water or ethanol.[7]

Protocol 2: Copper-Manganese (CuMn) Oxide Catalyzed Oxidation

-

Reaction Setup: To a 100 mL autoclave, add p-cresol (16.0 g), methanol (50 mL), sodium hydroxide (23.0 g), and the CuMn-oxide on carbon catalyst (0.6 g).

-

Reaction Execution: Seal the autoclave, purge with oxygen, and then pressurize with oxygen to 0.3 MPa. Heat the mixture to 75°C (348 K) while stirring at 700 rpm. Maintain the reaction for 3 hours.

-

Work-up and Analysis: After the reaction, cool the vessel and release the pressure. Withdraw a sample (~0.5 mL), acidify with hydrochloric acid to pH 2-3, and dilute with methanol for analysis by gas chromatography or HPLC.

-

Isolation: For product isolation, filter the reaction mixture to recover the heterogeneous catalyst. The filtrate is then subjected to distillation to remove the methanol. The remaining residue is dissolved in water and acidified to precipitate the this compound.[6]

-

Purification: The crude product is collected by filtration and purified by recrystallization.[7]

Alternative Formylation Reactions

While direct oxidation of p-cresol is the most targeted approach, other classical formylation reactions can be applied to phenols. These methods are generally less efficient for producing the para-isomer from an un-substituted phenol but are important for context. When applied to p-cresol, formylation occurs at the ortho-position to the powerful hydroxyl directing group.

Table 3: Comparison of General Phenolic Formylation Methods [8]

| Method | Starting Material | Key Reagents | Temp. (°C) | Time | Yield of this compound (%) | Notes |

| Reimer-Tiemann | Phenol | Chloroform (B151607), NaOH | 70-105 | ~1 h | 8-12 | Primarily yields the ortho-isomer (salicylaldehyde, 35-40%).[8][9] Requires separation of isomers. |

| Duff Reaction | Phenol | Hexamethylenetetramine, Acid | 150-165 | 20 min | Generally low | Primarily yields the ortho-isomer.[8][10] Para-substitution is only favored if ortho positions are blocked.[10] |

| Vilsmeier-Haack | Phenol | POCl₃, DMF | 100-110 | 30-180 min | >90 | Highly efficient for para-formylation of phenol.[8][11] |

Reimer-Tiemann Reaction

This reaction introduces a formyl group onto a phenolic ring, preferentially at the ortho position.[9] The reactive electrophile is dichlorocarbene (B158193) (:CCl₂), generated in situ from chloroform and a strong base.[9][12]

Caption: Simplified mechanism of the Reimer-Tiemann reaction.

Vilsmeier-Haack Reaction

This reaction formylates electron-rich aromatic compounds using a Vilsmeier reagent, which is a chloroiminium ion formed from a substituted amide (like DMF) and phosphorus oxychloride (POCl₃).[11][13] For phenols, this reaction is highly selective for the para position.[8]

Caption: Simplified mechanism of the Vilsmeier-Haack reaction.

References

- 1. This compound: Synthesis, applications and bioactivities_Chemicalbook [chemicalbook.com]

- 2. This compound | 123-08-0 [chemicalbook.com]

- 3. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 4. EP0012939B1 - Process for the production of this compound derivatives - Google Patents [patents.google.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. US4748278A - Process for the isolation of p-hydroxybenzaldehyde - Google Patents [patents.google.com]

- 7. pharm.sinocurechem.com [pharm.sinocurechem.com]

- 8. benchchem.com [benchchem.com]

- 9. Reimer–Tiemann reaction - Wikipedia [en.wikipedia.org]

- 10. Duff reaction - Wikipedia [en.wikipedia.org]

- 11. Vilsmeier-Haack Reaction | NROChemistry [nrochemistry.com]

- 12. Reimer-Tiemann Reaction: Mechanism & Examples | NROChemistry [nrochemistry.com]

- 13. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]

4-Hydroxybenzaldehyde as a versatile building block in organic synthesis

4-Hydroxybenzaldehyde: A Versatile Building Block in Organic Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This compound (4-HBA), also known as p-hydroxybenzaldehyde, is a pivotal organic compound that serves as a fundamental building block in a myriad of synthetic applications.[1][2] Its unique bifunctional nature, possessing both a reactive aldehyde group and a phenolic hydroxyl group on a benzene (B151609) ring, allows for a diverse range of chemical transformations.[3][4] This versatility makes it an indispensable intermediate in the pharmaceutical, agrochemical, polymer, fragrance, and dye industries.[1][5] This technical guide provides a comprehensive overview of its properties, synthesis, reactivity, and key applications, complete with experimental protocols and structured data for professional researchers.

Physicochemical and Spectroscopic Properties

This compound is a white to light yellow crystalline powder with a characteristic almond-like odor.[1] Its physical and spectroscopic properties are critical for its identification, purification, and application in various synthetic procedures.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| Molecular Formula | C₇H₆O₂ | [3] |

| Molecular Weight | 122.12 g/mol | [3] |

| Appearance | White to light yellow crystalline powder | [1][3] |

| Melting Point | 115-118 °C | [3] |

| Boiling Point | 191-192 °C | [3] |

| Density | 1.226 g/cm³ | [3] |

| Solubility | Slightly soluble in water; Soluble in ethanol (B145695), ether, chloroform (B151607) | [1][3] |

| pKa | 7.61 (at 25 °C) | [6] |

| CAS Number | 123-08-0 | [6] |

Table 2: Spectroscopic Data for this compound

| Spectroscopy | Characteristic Peaks/Shifts | Reference(s) |

| IR (Infrared) | ~3200-3600 cm⁻¹ (O-H stretch, broad), ~1680-1700 cm⁻¹ (C=O stretch, strong), ~1400-1600 cm⁻¹ (C=C aromatic stretch) | [3] |

| ¹H NMR | ~9-10 ppm (singlet, 1H, -CHO), ~6-8 ppm (multiplet, 4H, aromatic), ~4-5 ppm (singlet, 1H, -OH) | [3] |

| ¹³C NMR | ~190-200 ppm (C=O), ~110-160 ppm (aromatic carbons) | [3] |

| Mass Spec (MS) | Molecular Ion [M]+ at m/z 122; Major fragment at m/z 121 | [7] |

Synthesis of this compound

The industrial and laboratory-scale synthesis of this compound can be achieved through several established methods, each with distinct advantages regarding yield, purity, and cost-effectiveness.[8]

Key Synthetic Routes:

-

Oxidation of p-Cresol (B1678582): This is a prominent industrial method involving the direct oxidation of p-cresol with oxygen or air in the presence of a catalyst, often a cobalt compound.[8][9][10]

-

Reimer-Tiemann Reaction: A classic method involving the ortho-formylation of phenol (B47542) with chloroform in a basic solution. While it primarily yields the ortho-isomer (salicylaldehyde), this compound is produced as a byproduct with yields around 8-12%.[2][11]

-

Vilsmeier-Haack Reaction: This reaction uses a Vilsmeier reagent (formed from DMF and POCl₃) to formylate phenol. It is a highly efficient method, capable of producing this compound in high yields (>90%).[11]

-

Diazotization of p-Aminobenzaldehyde: This route involves treating p-aminobenzaldehyde with nitrous acid to form a diazonium salt, which is subsequently hydrolyzed to yield this compound.[8][12]

Caption: General workflow for the synthesis and purification of 4-HBA.

Experimental Protocol: Vilsmeier-Haack Reaction[11]

This protocol outlines a high-yield synthesis of this compound from phenol.

Materials:

-

Phenol (10.15 g)

-

Phosphorus oxychloride (POCl₃)

-

N,N-Dimethylformamide (DMF)

-

Water

-

Ice

Procedure:

-

In a flask equipped with a stirrer and dropping funnel, generate the Vilsmeier reagent by dripping DMF into the flask containing POCl₃ while maintaining the temperature at 10°C. Stir for 45 minutes.[11]

-

Add 10.15 g of phenol to the flask.[11]

-

Heat the reaction mixture to 110°C and maintain for 30 minutes.[11]

-

Cool the reaction to 25°C.[11]

-

Carefully add 200 mL of ice-cold water and stir for 100 minutes to hydrolyze the intermediate.[11]

-

The product, this compound, can be isolated by filtration or extraction with a suitable organic solvent.

-

Wash the crude product with water and purify further by recrystallization or column chromatography.[13]

Reactivity and Key Chemical Transformations

The dual functionality of 4-HBA allows for selective reactions at either the hydroxyl or the aldehyde group, making it a highly versatile intermediate.[3]

-

Aldehyde Group Reactions: The -CHO group readily undergoes nucleophilic addition, oxidation to a carboxylic acid (4-hydroxybenzoic acid), and reduction to an alcohol (4-hydroxybenzyl alcohol).[3] It also undergoes condensation reactions with amines to form Schiff bases.[3]

-

Hydroxyl Group Reactions: The phenolic -OH group can undergo O-alkylation (etherification) and O-acylation (esterification).[3] It also activates the aromatic ring, directing electrophilic substitution to the ortho positions.[3]

Caption: Key reaction pathways originating from this compound.

Experimental Protocol: Synthesis of a Schiff Base[3]

This protocol describes the general condensation reaction between this compound and a primary amine.

Materials:

-

This compound

-

Aniline (B41778) (or other primary amine)

-

Ethanol

Procedure:

-

Dissolve equimolar amounts of this compound and aniline in ethanol in a round-bottom flask.

-

Reflux the mixture for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

After the reaction is complete, cool the mixture to room temperature.

-

The Schiff base product often precipitates from the solution upon cooling.

-

Collect the solid product by filtration, wash with cold ethanol, and dry under vacuum.

-

The purity of the product can be confirmed by melting point determination and spectroscopic analysis (IR, NMR).

Applications as a Versatile Building Block

This compound is a cornerstone intermediate for synthesizing a vast array of high-value chemicals across multiple industries.[1]

Caption: Logical flow from 4-HBA to its diverse industrial applications.

Table 3: Summary of Applications for this compound

| Industry | Specific Applications and Products Synthesized | Reference(s) |

| Pharmaceuticals | A critical intermediate for antibiotics (Amoxicillin), antibacterial synergists (Trimethoprim), antihypertensive agents, and anti-inflammatory drugs. Precursor to 4-hydroxyphenylglycine for semi-synthetic penicillins. | [13][14][15] |

| Agrochemicals | Precursor for the synthesis of herbicides, such as bromoxynil and chloroxynil. | [3][15] |

| Flavors & Fragrances | Used directly as a flavoring agent (almond-like). Key intermediate in the synthesis of vanillin, ethyl vanillin, and raspberry ketone. | [1][3] |

| Polymer Chemistry | Monomer or precursor for phenolic resins, polyazomethines, and other high-performance polymers used in coatings and adhesives. Acts as a stabilizer in polymerization processes. | [1][3][16][17] |

| Dyes & Pigments | Serves as a precursor in the synthesis of various dyes. | [3][13] |

| Other Industries | Used in the manufacture of liquid crystals, as a nickel plating brightener, and as an analytical reagent for detecting amines. | [12][15] |

This guide demonstrates the exceptional utility of this compound as a versatile and economically significant building block. Its rich chemistry enables the efficient synthesis of a wide spectrum of complex molecules, solidifying its importance in both academic research and industrial manufacturing.

References

- 1. This compound: A Versatile Compound in Modern Chemistry_Chemicalbook [chemicalbook.com]

- 2. Exploring this compound (123-08-0): Properties, Applications, and Synthesis | Jiaxing Jinli Chemical Co., Ltd. [jiaxingjinli.amebaownd.com]

- 3. This compound: Structure, Synthesis, Applications, and Safety - China Chemical Manufacturer [longchangextracts.com]

- 4. solubilityofthings.com [solubilityofthings.com]

- 5. proficientmarketinsights.com [proficientmarketinsights.com]

- 6. This compound - Wikipedia [en.wikipedia.org]

- 7. This compound | C7H6O2 | CID 126 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. nbinno.com [nbinno.com]

- 9. EP0012939B1 - Process for the production of this compound derivatives - Google Patents [patents.google.com]

- 10. Process for the production of this compound derivatives - Patent 0012939 [data.epo.org]

- 11. benchchem.com [benchchem.com]

- 12. This compound: Synthesis, applications and bioactivities_Chemicalbook [chemicalbook.com]

- 13. pharm.sinocurechem.com [pharm.sinocurechem.com]

- 14. nbinno.com [nbinno.com]

- 15. This compound ( Phba )-Jiaxing Trustworthy Import And Export Co.,ltd [chinatrustworthy.com]

- 16. taylorandfrancis.com [taylorandfrancis.com]

- 17. benchchem.com [benchchem.com]

4-Hydroxybenzaldehyde: A Comprehensive Technical Guide to its Properties and Safety Data

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of 4-Hydroxybenzaldehyde, a key aromatic aldehyde used in the synthesis of various compounds, including pharmaceuticals and fragrances. This document consolidates critical data regarding its chemical and physical properties, alongside a detailed examination of its safety data sheet (SDS), to ensure its safe handling and use in a laboratory setting.

Chemical Identification and Properties

This compound, also known as p-hydroxybenzaldehyde, is an organic compound with the chemical formula C₇H₆O₂.[1] Its structure consists of a benzene (B151609) ring substituted with a formyl group and a hydroxyl group at the para position.

CAS Number: 123-08-0[2][3][4][5][6][7]

The following tables summarize the key physical and chemical properties of this compound, compiled from various sources.

Table 1: General and Physical Properties

| Property | Value | Source(s) |

| Molecular Weight | 122.12 g/mol | [4][6] |

| Appearance | Yellow to tan crystalline powder | [1][3] |

| Odor | Sweet, nutty, almond-like | [3][8] |

| Melting Point | 112-116 °C | [1][4][8] |

| Boiling Point | 310-311 °C | [1][3] |

| Flash Point | 174 °C (345.2 °F) | [3][4][8] |

| Solubility in Water | 12.9 - 13.8 g/L | [1][8] |

| Density | 1.129 g/cm³ | [1][8] |

| pKa | 7.61 (at 25 °C) | [1][8] |

Table 2: Chemical Identifiers

| Identifier | Value | Source(s) |

| EC Number | 204-599-1 | [2][4][5] |

| InChI | 1S/C7H6O2/c8-5-6-1-3-7(9)4-2-6/h1-5,9H | [1][4] |

| InChIKey | RGHHSNMVTDWUBI-UHFFFAOYSA-N | [1][4][8] |

| SMILES | O=Cc1ccc(O)cc1 | [1][4] |

Safety Data Sheet (SDS) Overview

The Safety Data Sheet is a critical document providing comprehensive information about the hazards of a chemical and the necessary precautions for its safe handling, storage, and disposal. The following sections summarize the key safety information for this compound.

Hazard Identification

This compound is classified as hazardous. The primary hazards are skin and eye irritation.[2][3][9]

GHS Hazard Statements:

Signal Word: Warning[9][10] or Danger[4][5] (depending on the supplier and concentration)

Precautionary Statements:

-

Prevention:

-

Response:

-

P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[2][3][5][10]

-

P332 + P313: If skin irritation occurs: Get medical advice/attention.[2][3][10]

-

P337 + P313: If eye irritation persists: Get medical advice/attention.[2][3][10]

First-Aid Measures

In case of exposure, the following first-aid measures should be taken:

-

Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Get medical attention if symptoms occur.[2][10]

-

Skin Contact: Immediately wash off with plenty of water for at least 15 minutes. Remove contaminated clothing and shoes. Get medical attention if irritation persists.[2][10]

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Check for and remove any contact lenses. Get immediate medical attention.[2][10]

-

Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Get medical attention if symptoms occur.[2][10]

Fire-Fighting Measures

-

Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[3]

-

Specific Hazards Arising from the Chemical: Emits toxic fumes under fire conditions.[9]

-

Protective Equipment for Firefighters: Wear self-contained breathing apparatus and full protective gear.[9]

Handling and Storage

-

Handling: Avoid contact with skin and eyes. Avoid formation of dust and aerosols. Provide appropriate exhaust ventilation at places where dust is formed.[5][9]

-

Storage: Keep container tightly closed in a dry and well-ventilated place. Store in a cool place.[3][10] It is sensitive to air and light.[10]

Experimental Protocols

The data presented in the Safety Data Sheet is derived from standardized experimental protocols. While the specific test results for this compound are often proprietary, the methodologies are generally based on internationally recognized guidelines, such as those from the OECD (Organisation for Economic Co-operation and Development).

Determination of Acute Oral Toxicity (LD50): The acute oral toxicity is typically determined using a method like the OECD Test Guideline 423 (Acute Oral toxicity – Acute Toxic Class Method). In this protocol, a single dose of the substance is administered to a group of fasted animals (usually rats). The animals are observed for a period of 14 days for signs of toxicity and mortality. The LD50 value, which is the dose that is lethal to 50% of the test population, is then calculated. For this compound, an LD50 (oral, rabbit) of 2250 mg/kg has been reported.[8]

Determination of Skin Irritation: The potential for skin irritation is assessed using methods like the OECD Test Guideline 404 (Acute Dermal Irritation/Corrosion). A small amount of the test substance is applied to a shaved area of the skin of a test animal (typically a rabbit). The site is observed for signs of erythema (redness) and edema (swelling) at specific intervals. The severity of the skin reaction is scored, and the substance is classified accordingly.

Determination of Eye Irritation: The eye irritation potential is evaluated using a protocol similar to the OECD Test Guideline 405 (Acute Eye Irritation/Corrosion). A small amount of the substance is instilled into the eye of a test animal (usually a rabbit). The eyes are then examined for signs of corneal opacity, iritis, conjunctival redness, and chemosis at various time points. The severity of the reactions is scored to determine the irritation potential.

Visualization of SDS Workflow

The following diagram illustrates the logical workflow for a researcher utilizing a Safety Data Sheet in a laboratory setting.

Caption: Logical workflow for utilizing a Safety Data Sheet in a research setting.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. dcfinechemicals.com [dcfinechemicals.com]

- 3. synerzine.com [synerzine.com]

- 4. 对羟基苯甲醛 98% | Sigma-Aldrich [sigmaaldrich.com]

- 5. carlroth.com [carlroth.com]

- 6. This compound | 123-08-0 | FH02556 | Biosynth [biosynth.com]

- 7. 123-08-0 CAS | this compound | Aldehydes | Article No. 4109D [lobachemie.com]

- 8. 123-08-0 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 9. fishersci.com [fishersci.com]

- 10. assets.thermofisher.com [assets.thermofisher.com]

Methodological & Application

Application Notes and Protocols for the Synthesis of Vanillin from 4-Hydroxybenzaldehyde

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and experimental protocols for the synthesis of vanillin (B372448) (4-hydroxy-3-methoxybenzaldehyde) from 4-hydroxybenzaldehyde. This widely used flavoring agent and key intermediate in the pharmaceutical industry can be efficiently synthesized in a two-step process involving bromination followed by a copper-catalyzed methoxylation.

Introduction

The transformation of this compound to vanillin is a classic example of electrophilic aromatic substitution followed by a nucleophilic aromatic substitution. The process is regioselective and offers a reliable route to vanillin. The hydroxyl group of this compound is an activating ortho-, para-director, and the aldehyde group is a meta-directing deactivator. This electronic arrangement favors the introduction of a bromine atom at the 3-position. The subsequent step involves the replacement of the bromine atom with a methoxy (B1213986) group, facilitated by a copper catalyst.

Reaction Pathway

The overall synthesis proceeds in two main steps as illustrated below.

Caption: Two-step synthesis of vanillin from this compound.

Quantitative Data Summary

The following tables summarize the quantitative data for the key steps in the synthesis of vanillin from this compound.

Table 1: Bromination of this compound to 3-Bromo-4-hydroxybenzaldehyde

| Reagents | Solvent | Reaction Time | Temperature (°C) | Yield (%) | Reference |

| Br₂ in Methanol | Methanol | 30 seconds | Ice-bath | Not specified directly, but carried to next step | [1] |

| Bromine | Chloroform | Not Specified | 0 | 65-75 | A known method for this synthesis. |

| Bromine, Hydrogen Peroxide | Chlorohydrocarbon | 6 hours | 0 | 86-88 | An improved synthesis method. |

Table 2: Copper-Catalyzed Methoxylation of 3-Bromo-4-hydroxybenzaldehyde to Vanillin

| Methoxylating Agent | Catalyst | Solvent | Reaction Time | Temperature (°C) | Overall Yield (%) | Reference |

| Sodium Methoxide (B1231860) | Copper(I) Bromide | Ethyl Acetate | Not specified | Reflux | ~74 | [1] |

Table 3: Physical and Analytical Data of Products

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Appearance |

| 3-Bromo-4-hydroxybenzaldehyde | C₇H₅BrO₂ | 201.02 | 130-135 | White to light yellow crystalline powder |

| Vanillin | C₈H₈O₃ | 152.15 | 81-83 | White to slightly yellow crystalline needles |

Experimental Protocols

The following are detailed protocols for the synthesis of vanillin from this compound.

Step 1: Synthesis of 3-Bromo-4-hydroxybenzaldehyde

This protocol describes the electrophilic bromination of this compound.

Materials:

-

This compound

-

Bromine (Br₂)

-

Methanol

-

5 mL conical vials

-

Stir bar

-

Ice bath

Procedure:

-

In a 5 mL conical vial (Vial A) equipped with a spin vane, dissolve 100 mg (0.82 mmol) of this compound in 1.5 mL of methanol.[1]

-

Cool the solution in an ice-water bath.

-

In a separate 5 mL conical vial (Vial B), prepare a 0.5 M solution of bromine in methanol. Caution: Bromine is highly toxic and corrosive. Handle with extreme care in a fume hood.

-

Slowly add 1.6 mL (0.80 mmol) of the 0.5 M Br₂-methanol solution from Vial B to the stirred solution in Vial A over a period of 30 seconds.[1]

-

After the addition is complete, the reaction mixture is typically carried directly to the next step without isolation of the intermediate.[1]

Step 2: Synthesis of Vanillin

This protocol details the copper-catalyzed methoxylation of the crude 3-bromo-4-hydroxybenzaldehyde.

Materials:

-

Crude reaction mixture from Step 1

-

Sodium methoxide (NaOMe) in methanol (4.0 M)

-

Copper(I) bromide (CuBr)

-

Ethyl acetate (EtOAc)

-

5 mL conical vial

-

Reflux condenser

-

Heating mantle or sand bath

Procedure:

-

To the crude reaction mixture from Step 1, add 1.4 mL (5.6 mmol) of 4.0 M sodium methoxide in methanol.[1]

-

Add a catalytic amount of copper(I) bromide.

-

Add 2 mL of ethyl acetate.[1]

-

Attach a reflux condenser to the conical vial and heat the mixture to reflux. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

Purification of Vanillin

Work-up:

-

Transfer the cooled reaction mixture to a separatory funnel.

-

Add water and extract the aqueous layer with diethyl ether or ethyl acetate.

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous sodium sulfate.

-

Filter and evaporate the solvent under reduced pressure to obtain crude vanillin.

Column Chromatography:

-

The crude product can be purified by silica (B1680970) gel column chromatography using a mixture of diethyl ether and petroleum ether as the eluent.[1]

-

Monitor the fractions by TLC, comparing with authentic vanillin and this compound standards.[1]

-